methyl 3-(4-(hydroxymethyl)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-(4-(hydroxymethyl)phenyl)propanoate is an organic compound that belongs to the class of cinnamate esters. It is characterized by the presence of a hydroxymethyl group attached to the cinnamate backbone. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl 3-(4-(hydroxymethyl)phenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for an extended period .
Industrial Production Methods
In industrial settings, the production of methyl 4-hydroxymethylhydrocinnamate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cinnamate double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 4-carboxycinnamate.
Reduction: Formation of methyl 4-hydroxymethylhydrocinnamate.
Substitution: Formation of various substituted cinnamate esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
methyl 3-(4-(hydroxymethyl)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which methyl 4-hydroxymethylhydrocinnamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate signaling pathways involved in cellular processes such as inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxycinnamate: Similar structure but lacks the hydroxymethyl group.
Methyl 3-hydroxycinnamate: Hydroxyl group is positioned differently on the aromatic ring.
Methyl 4-hydroxy-3-methoxycinnamate: Contains an additional methoxy group.
Uniqueness
methyl 3-(4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C11H14O3 |
---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl 3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,12H,6-8H2,1H3 |
InChI-Schlüssel |
SKQCXBPBEZCQEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.